

Application Notes and Protocols for AT7519 Xenograft Models

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Compound of Interest

Compound Name: AT7519 Hydrochloride

Cat. No.: B1683947

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing preclinical xenograft studies using AT7519, a potent multi-cyclin-dependent kinase (CDK) inhibitor. The following protocols and data are synthesized from various preclinical investigations to aid in the successful evaluation of AT7519's in vivo efficacy.

Mechanism of Action

AT7519 is a small molecule inhibitor that targets multiple CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9, with IC₅₀ values in the nanomolar range.^{[1][2]} Its primary mechanism of action involves the induction of cell cycle arrest and apoptosis in cancer cells.^{[1][3]} By inhibiting CDKs, AT7519 disrupts the cell cycle progression.^{[1][4]} Furthermore, its inhibition of CDK9 leads to the dephosphorylation of RNA polymerase II, thereby inhibiting transcription of anti-apoptotic proteins like Mcl-1.^{[5][6]} AT7519 has also been shown to activate GSK-3 β , contributing to its pro-apoptotic effects.^{[5][7]}

In Vitro Efficacy: Sensitive Cell Lines

AT7519 has demonstrated potent anti-proliferative activity across a range of human tumor cell lines. Notably, it has shown significant efficacy in hematological malignancies and solid tumors.

Cell Line	Cancer Type	IC50 (μM)	Reference
MM.1S	Multiple Myeloma	0.5	[5]
U266	Multiple Myeloma	0.5	[5]
HCT116	Colon Cancer	0.082	[2]
HT29	Colon Cancer	Not Specified	[3]
A2780	Ovarian Cancer	0.35	[2]
MYCN-amplified Neuroblastoma	Neuroblastoma	0.386 (median)	[8]

Experimental Protocols

AT7519 Formulation for In Vivo Studies

For in vivo applications, AT7519 can be formulated in a sterile saline solution (0.9% NaCl).[5][8]

Materials:

- AT7519 powder
- Sterile 0.9% saline solution
- Sterile vials
- Vortex mixer
- Sonicator (optional)

Protocol:

- Aseptically weigh the required amount of AT7519 powder.
- In a sterile vial, add the appropriate volume of sterile saline to achieve the desired final concentration (e.g., 1.5 mg/mL or 1.875 mg/mL).[8]

- Vortex the solution vigorously until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.
- Visually inspect the solution to ensure there are no particulates before administration.
- Prepare fresh on the day of dosing.

Subcutaneous Xenograft Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment with AT7519.

Materials:

- Cancer cell line of interest (e.g., MM.1S, HCT116)
- Immunocompromised mice (e.g., SCID, NMRI nu/nu)[5][8]
- Sterile phosphate-buffered saline (PBS) or serum-free RPMI 1640 medium[5]
- Syringes and needles (27-30 gauge)
- Calipers
- AT7519 formulation

Protocol:

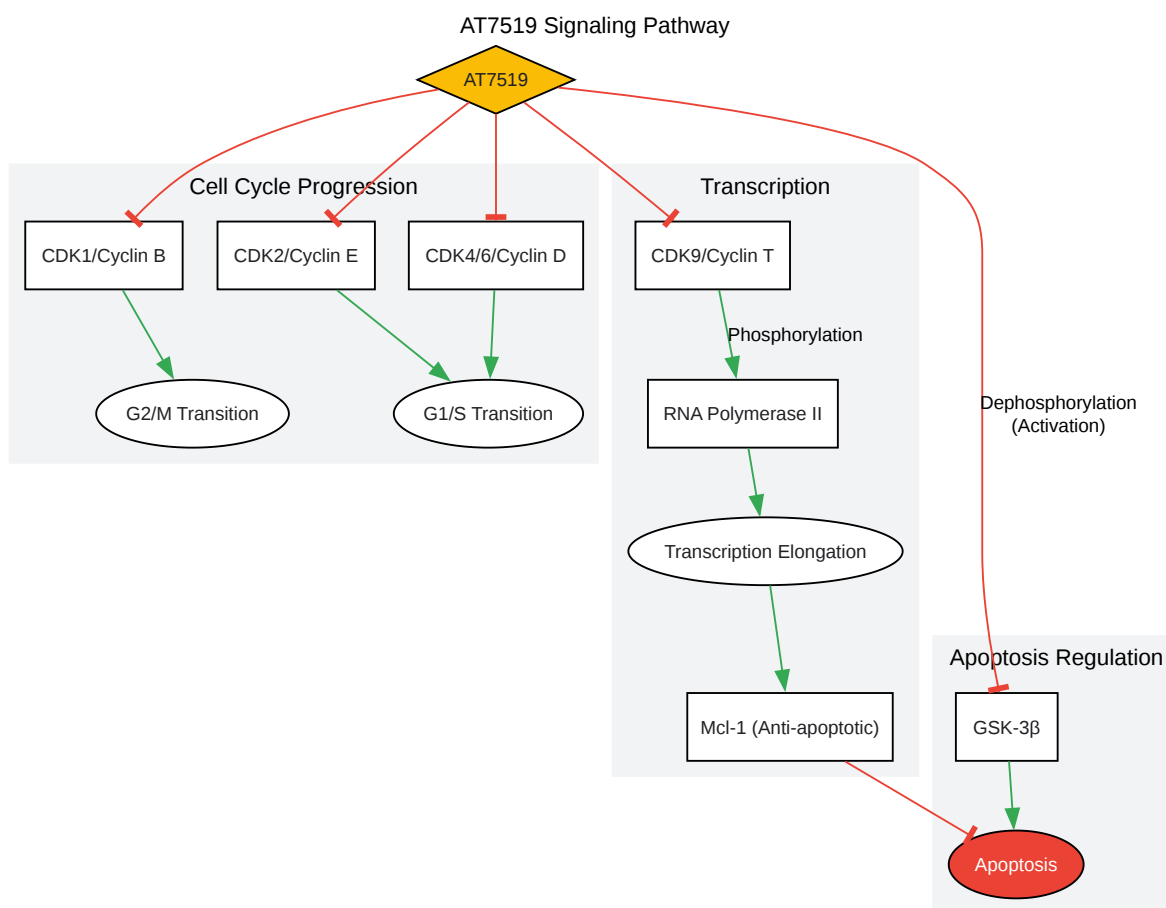
- **Cell Preparation:** Culture the selected cancer cell line under standard conditions. On the day of inoculation, harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 5×10^7 cells/mL.[5]
- **Tumor Inoculation:** Subcutaneously inject 100 μ L of the cell suspension (5×10^6 cells) into the flank of each mouse.[5]
- **Tumor Growth Monitoring:** Monitor the mice regularly for tumor formation. Once tumors are measurable, use calipers to measure the tumor dimensions. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.

- Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Drug Administration: Administer AT7519 or vehicle control via intraperitoneal (i.p.) injection.
[5][9] Dosing schedules can vary, for example:
 - 15 mg/kg, once daily, 5 days a week for 2 weeks.[5]
 - 15 mg/kg, once daily, 3 times a week for 4 weeks.[5]
 - 5, 10, or 15 mg/kg, once daily for 5 consecutive days.[8]
- Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).[5] For survival studies, monitor mice until a predetermined endpoint is reached.[5]

Quantitative Data from In Vivo Studies

Animal Model	Cell Line	AT7519 Dose and Schedule	Key Findings	Reference
SCID Mice	MM.1S	15 mg/kg, i.p., once daily, 5 days/week for 2 weeks	Significant tumor growth inhibition and prolonged median overall survival (40 vs 27.5 days).[5][7]	[5]
SCID Mice	MM.1S	15 mg/kg, i.p., once daily, 3 days/week for 4 weeks	Significant tumor growth inhibition and prolonged median overall survival (39 vs 27.5 days).[5]	[5]
Nude Mice	HCT116	9.1 mg/kg, i.p., twice daily for 9 days	Tumor regression.[1][2]	[3]
Nude Mice	HT29	7.5 mg/kg, i.p., twice daily for 9 days	Tumor growth inhibition with 2 of 12 mice showing complete regression.[1]	[1]
NMRI nu/nu Mice	AMC711T (Neuroblastoma)	5, 10, or 15 mg/kg/day, i.p., for 5 consecutive days	Dose-dependent tumor growth inhibition.[8]	[8]
Th-MYCN Transgenic Mice	MYCN-dependent Neuroblastoma	15 mg/kg/day, i.p.	Improved survival and significant tumor regression (86% reduction at day 7).[8]	[8]

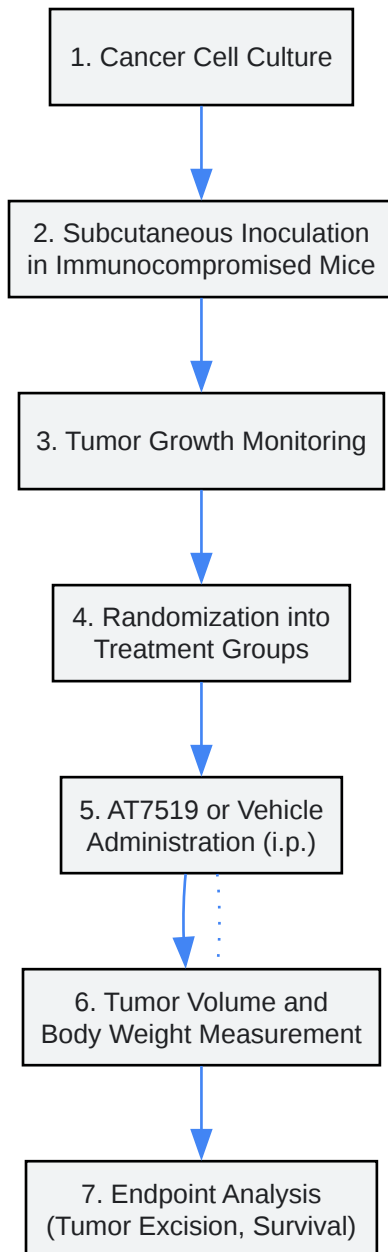
Visualizations



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Caption: AT7519 inhibits multiple CDKs and activates GSK-3 β to induce apoptosis.

AT7519 Xenograft Experimental Workflow



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